molecular formula C18H33N7O7 B1149355 GINSENG TETRAPEPTIDE CAS No. 178553-95-2

GINSENG TETRAPEPTIDE

Cat. No.: B1149355
CAS No.: 178553-95-2
M. Wt: 459.5
InChI Key:
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Description

Ginseng tetrapeptide is a bioactive peptide derived from ginseng, a perennial herb belonging to the family Araliaceae and genus Panax. Ginseng has been used for thousands of years in traditional medicine, particularly in China and other Asian cultures, for its therapeutic properties. This compound is one of the many bioactive compounds found in ginseng, known for its potential health benefits, including anti-aging, anti-inflammatory, and antioxidant effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ginseng tetrapeptide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the tetrapeptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the tetrapeptide are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Ginseng tetrapeptide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under neutral pH.

    Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Ginseng tetrapeptide has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored for its potential therapeutic effects, including anti-aging, anti-inflammatory, and antioxidant properties. It is also studied for its potential in wound healing and skin regeneration.

    Industry: Utilized in the development of cosmetic products for its anti-aging and skin-rejuvenating effects.

Mechanism of Action

Ginseng tetrapeptide exerts its effects through various molecular targets and pathways. It is known to interact with cell surface receptors, leading to the activation of intracellular signaling cascades. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. The peptide also modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to enhance the production of collagen and elastin, contributing to its anti-aging effects.

Comparison with Similar Compounds

Ginseng tetrapeptide can be compared with other bioactive peptides derived from natural sources, such as:

    Acetyl tetrapeptide-9: Known for stimulating collagen synthesis and improving skin elasticity.

    Acetyl tetrapeptide-11: Promotes keratinocyte growth and syndecan-1 synthesis.

    Palmitoyl tetrapeptide-7: Reduces inflammation and enhances skin repair.

Uniqueness: this compound is unique due to its origin from ginseng, a plant with a long history of medicinal use. Its combination of anti-aging, anti-inflammatory, and antioxidant properties makes it a valuable compound for both scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ginseng Tetrapeptide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "HOBt", "DIC", "DMF", "Dichloromethane", "TFA", "Triisopropylsilane", "Diethyl ether", "Ethanol", "Acetic acid", "Piperidine", "N,N-Diisopropylethylamine", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Val-OH to Fmoc-Gly-OH using DIC and HOBt in DMF", "3. Deprotection of Fmoc group from Fmoc-Val-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Glu(OtBu)-OH to Fmoc-Val-Gly-OH using DIC and HOBt in DMF", "5. Deprotection of Fmoc group from Fmoc-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "6. Coupling of Fmoc-Arg(Pbf)-OH to Fmoc-Glu(OtBu)-Val-Gly-OH using DIC and HOBt in DMF", "7. Deprotection of Fmoc group from Fmoc-Arg(Pbf)-Glu(OtBu)-Val-Gly-OH using 20% TFA in dichloromethane", "8. Cleavage of the peptide from the resin using TFA, triisopropylsilane, and water", "9. Purification of the peptide using preparative HPLC", "10. Characterization of the peptide using analytical HPLC, mass spectrometry, and NMR spectroscopy" ] }

CAS No.

178553-95-2

Molecular Formula

C18H33N7O7

Molecular Weight

459.5

Origin of Product

United States
Customer
Q & A

Q1: What is the structural conformation of the ginseng tetrapeptide in solution?

A1: The this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH adopts a rigid backbone conformation in dimethyl sulfoxide (DMSO)-d6 solution. [] This rigidity is attributed to three intramolecular hydrogen bonds: []

    Q2: Has the this compound been tested for its effects on cell growth?

    A2: Yes, a study investigated the effects of the this compound (specifically referred to as "Panax ginseng 1 L D D" in the study) and its isomer ("Panax ginseng 1 L L L") on the growth of cultured human cells. [] The study used two cell lines:

      Q3: Are there any computational studies on the this compound?

      A3: Yes, the solution conformation of the this compound H-L-Val-γ-D-Glu-D-Arg-Gly-OH was determined using a combination of NMR spectroscopy and computational techniques. [] Researchers used the DADAS90 program to analyze the NMR data and determine the most likely conformation of the peptide in solution. []

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